1-(4-Methoxyphenyl)-2-methylpropan-2-amine
Overview
Description
The compound “1-(4-Methoxyphenyl)-2-methylpropan-2-amine” is an alkylbenzene . It’s also known as "4-Methoxyphenylacetone" .
Synthesis Analysis
The synthesis of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .Molecular Structure Analysis
The Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra of 1-(4-methoxyphenyl)-1H-imidazole were recorded and analyzed . The vibrational wavenumbers of the structure were computed by using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Scientific Research Applications
Metabolic Transformation
1-(4-Methoxyphenyl)-2-methylpropan-2-amine undergoes metabolic transformation. One study investigated its O-demethylation, revealing the formation of monophenolic and bis(O-demethyl) metabolites. This transformation shares similarities with the metabolism of other psychotomimetic amines (Zweig & Castagnoli, 1977).
Chemical Synthesis and Reactivity
The compound is used in chemical synthesis and studies of reactivity. Research includes the catalytic amination of related compounds, exploring reaction parameters and product selectivity (Bassili & Baiker, 1990). Another study examined the synthesis and magnetic properties of related polymeric materials, showcasing its utility in material science (Murata et al., 2005).
Pharmacological Properties
The compound exhibits pharmacological properties, such as monoamine oxidase inhibiting activity. This was demonstrated in a study where derivatives of this compound showed varying degrees of activity, indicating potential therapeutic applications (Ferguson & Keller, 1975).
Applications in Organic Chemistry
In organic chemistry, this compound is employed in the synthesis of various chemical structures. For example, research on the synthesis of diamides based on derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates its versatility as a chemical precursor (Agekyan & Mkryan, 2015).
Redox-Sensitive Applications
The compound's derivatives are studied for their redox-sensitive properties. For instance, a novel redox-sensitive protecting group for boronic acids was developed, showcasing the compound's utility in synthetic organic chemistry (Yan, Jin, & Wang, 2005).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .
Mode of Action
This compound acts as an inhibitor of these transporters . By inhibiting the reuptake of dopamine and serotonin, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their action and enhancing their effects . It also binds to alpha receptors, mediating its effects .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By inhibiting the reuptake of dopamine and serotonin, it disrupts the normal function of these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in various downstream effects, depending on the specific neuronal circuits involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability and low clearance . They are metabolized by various pathways, including renal excretion, metabolism, and biliary/intestinal excretion
Result of Action
The result of the compound’s action is an increase in the synaptic concentrations of dopamine and serotonin, leading to enhanced neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific neuronal circuits involved. For example, it could potentially lead to mood elevation or increased motor activity.
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKDWRRTLFHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265070 | |
Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56490-94-9 | |
Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56490-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)-2-methylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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